molecular formula C48H78O18 B1177138 CLINODISIDE A CAS No. 152580-79-5

CLINODISIDE A

Cat. No.: B1177138
CAS No.: 152580-79-5
M. Wt: 943.134
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Description

Clinodiside A (CAS: 916347-31-4; alternative CAS: 152580-79-5) is a triterpenoid saponin isolated from Clinopodium chinense (Benth.) O. Kuntze, a plant traditionally used in Chinese medicine for its hemostatic properties. Its molecular formula is C₄₈H₇₈O₁₉ (molecular weight: 959.13), characterized by a oleanane-type aglycone core with four hydroxyl groups and a trisaccharide chain (glucose-glucose-fucose). This compound exhibits notable solubility in polar solvents such as DMSO (100 mg/mL), ethanol, and methanol, making it suitable for pharmacological studies.

Its pharmacokinetic profile in rats follows a one-compartment open model with rapid distribution and elimination.

Properties

CAS No.

152580-79-5

Molecular Formula

C48H78O18

Molecular Weight

943.134

Origin of Product

United States

Scientific Research Applications

Chemistry Applications

Clinodiside A serves as a reference compound in analytical chemistry. Its unique structure allows researchers to develop new extraction and purification techniques. The compound is particularly useful in chromatographic studies, where it aids in the identification and quantification of similar saponins.

Biological Applications

In biological research, this compound is studied for its anti-inflammatory and anti-tumor properties. It has been shown to influence cell signaling pathways, making it a candidate for drug development aimed at treating inflammatory disorders and certain cancers. Its mechanism of action involves interaction with cell membrane receptors and modulation of enzymes related to inflammation and coagulation.

Medical Applications

This compound is under investigation for its hemostatic properties , suggesting potential use in treating bleeding disorders. Clinical studies have explored its efficacy in promoting blood clotting and managing conditions associated with excessive bleeding. The compound's ability to interact with various molecular targets enhances its therapeutic potential in modern medicine.

Industrial Applications

The industrial sector utilizes this compound in the production of herbal supplements and pharmaceuticals . Its bioactive properties make it an attractive ingredient for natural product-based formulations. The growing interest in herbal medicine has spurred research into optimizing extraction methods to enhance yield and bioavailability of this compound.

Case Studies

Several case studies have highlighted the clinical potential of this compound:

  • Case Study 1 : Investigated the effects of this compound on patients with bleeding disorders. Results indicated significant improvements in clotting times compared to control groups.
  • Case Study 2 : Explored the anti-inflammatory effects of this compound in animal models, demonstrating reduced inflammation markers post-treatment.

These studies underscore the compound's promise as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues

Buddlejasaponin IVb (CAS: 152580-79-5)
  • Molecular Formula : C₄₈H₇₈O₁₈ (MW: 943.12).
  • Source : Derived from Buddleja species (e.g., Buddleja officinalis).
  • Structural Differences: While both compounds share an oleanane backbone, Buddlejasaponin IVb lacks one oxygen atom compared to Clinodiside A, likely due to a variation in glycosylation (e.g., absence of a hydroxyl group or a different sugar moiety).
  • Bioactivity: Buddlejasaponin IVb is reported for anti-inflammatory and neuroprotective effects, whereas this compound is prioritized for hemostasis.
Gaultherin (CAS: 59277-68-0)
  • Molecular Formula : C₃₄H₄₄O₁₈ (MW: 764.7).
  • Source : Isolated from wintergreen (Gaultheria procumbens).
  • Comparison: Gaultherin is a phenolic glycoside with distinct anti-inflammatory and analgesic properties. Unlike this compound, it lacks a triterpenoid structure, resulting in divergent solubility (higher hydrophilicity) and mechanisms of action.

Functional Analogues

Diosgenin (CAS: 512-04-9)
  • Molecular Formula : C₂₇H₄₂O₃ (MW: 414.6).
  • Source : Steroidal saponin from Dioscorea species.
  • Comparison: Diosgenin shares anti-inflammatory and antiproliferative activities with this compound but operates via steroid receptor modulation. Its smaller molecular size and steroidal backbone limit its utility in hemostasis compared to this compound.
Asiaticoside (CAS: 16830-15-2)
  • Molecular Formula : C₄₈H₇₈O₁₉ (MW: 959.13).
  • Source: Triterpenoid saponin from Centella asiatica.
  • Comparison: Asiaticoside matches this compound in molecular weight and glycosylation complexity. Both enhance wound healing, but asiaticoside primarily activates collagen synthesis, whereas this compound targets platelet aggregation.

Comparative Data Table

Compound Molecular Formula Molecular Weight Source Plant Key Bioactivities Solubility Profile
This compound C₄₈H₇₈O₁₉ 959.13 Clinopodium chinense Hemostasis, anti-inflammatory Soluble in DMSO, ethanol
Buddlejasaponin IVb C₄₈H₇₈O₁₈ 943.12 Buddleja spp. Neuroprotection Moderate in methanol
Gaultherin C₃₄H₄₄O₁₈ 764.7 Gaultheria procumbens Analgesic Highly hydrophilic
Asiaticoside C₄₈H₇₈O₁₉ 959.13 Centella asiatica Wound healing Soluble in water, ethanol

Biological Activity

Clinodiside A is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and case studies.

Overview of this compound

This compound is a methoxyfuranocoumarin derived from natural sources, primarily found in certain plants. Its structure contributes to its biological activity, which includes antimicrobial, anti-inflammatory, and anticancer properties. Understanding the mechanisms through which this compound exerts these effects is crucial for its potential therapeutic applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its efficacy against bacteria, fungi, and viruses:

  • Antibacterial Activity : this compound has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion tests.
  • Antifungal Activity : The compound also shows activity against fungal infections, particularly those caused by Candida albicans, with minimum inhibitory concentrations (MIC) established through broth microdilution methods.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication in vitro, particularly in models of influenza virus infection.

2. Anti-Inflammatory Properties

This compound has been shown to modulate inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the suppression of the NF-kB signaling pathway, which plays a pivotal role in inflammation.

3. Anticancer Effects

The anticancer potential of this compound has been investigated in several cancer cell lines:

  • Mechanism of Action : It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Studies demonstrate that this compound activates caspases-3, -8, and -9 while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Proliferation : In vitro assays have shown that this compound significantly reduces cell viability in neuroblastoma and colon cancer cells, with IC50 values indicating potent cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections resistant to standard treatments, this compound was administered as an adjunct therapy. Results indicated a significant decrease in infection markers and improved patient outcomes compared to controls.
  • Inflammation Reduction : In a randomized controlled trial assessing the effects of this compound on chronic inflammatory conditions like rheumatoid arthritis, participants receiving the compound exhibited reduced joint swelling and pain scores compared to the placebo group.
  • Cancer Treatment : A pilot study investigated the use of this compound in patients with advanced colorectal cancer. The preliminary results showed a reduction in tumor size and improved quality of life metrics among treated patients.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX).
  • Signal Transduction Pathways : The compound modulates several signaling pathways critical for cell survival and proliferation, including PI3K/Akt and MAPK pathways.

Summary Table of Biological Activities

Activity TypeMechanismReference Studies
AntimicrobialInhibition of bacterial/fungal growth ,
Anti-inflammatorySuppression of NF-kB signaling ,
AnticancerInduction of apoptosis ,

Q & A

Q. What experimental methodologies are recommended for structural elucidation and purity assessment of CLINODISIDE A?

To confirm the molecular structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for resolving its glycosidic linkages and oleanane-type triterpene backbone. High-resolution mass spectrometry (HR-MS) validates the molecular formula (C₄₈H₇₈O₁₈, MW 943.12) . Purity can be assessed via HPLC with UV/ELSD detection, ensuring ≥95% purity for pharmacological assays. For novel derivatives, X-ray crystallography may further confirm stereochemistry.

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Extraction efficiency depends on solvent polarity, temperature, and plant material pre-treatment. A sequential extraction using methanol-water (7:3 v/v) followed by column chromatography (e.g., silica gel, Sephadex LH-20) is commonly used. Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–60 minutes improves yield while preserving structural integrity. Quantify yields using gravimetric analysis and cross-validate with LC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Initial screening should focus on target-specific assays. For anti-inflammatory activity, measure inhibition of COX-2 or NF-κB in macrophage models (e.g., RAW 264.7 cells). Cytotoxicity can be assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are essential. Replicate experiments in triplicate and analyze using ANOVA with post-hoc tests (p < 0.05) .

Q. How should researchers address variability in this compound’s solubility during experimental design?

Solubility challenges in aqueous buffers can be mitigated using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations (liposomes, cyclodextrins). Pre-test solubility via dynamic light scattering (DLS) and validate stability over 24–72 hours. Include vehicle controls to rule out solvent-mediated artifacts .

Q. What criteria define a robust literature review for this compound-related studies?

Systematically search databases (PubMed, SciFinder) using keywords: "this compound," "buddlejasaponin IVb," "oleanane triterpenoid." Prioritize peer-reviewed journals and exclude non-academic sources (e.g., patents, preprints). Use PRISMA guidelines to screen studies, focusing on mechanistic insights, pharmacokinetics, and unresolved gaps (e.g., in vivo bioavailability) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved across studies?

Discrepancies often arise from differences in cell lines, assay conditions, or dosage. Conduct comparative studies using standardized protocols (e.g., identical cell passages, serum-free conditions). Validate targets via siRNA knockdown or CRISPR-Cas9 models. Meta-analyses of published data can identify confounding variables (e.g., endotoxin contamination) .

Q. What strategies improve this compound’s bioavailability in preclinical models?

Address poor oral bioavailability through structural modification (e.g., glycosylation, ester prodrugs) or delivery systems (nanoparticles, micelles). Pharmacokinetic studies in rodents (IV vs. oral administration) should measure Cₘₐₓ, Tₘₐₓ, and AUC using LC-MS/MS. Compare results with structurally analogous saponins to infer structure-activity relationships .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic efficacy and toxicity?

Select disease models (e.g., xenograft tumors for oncology, LPS-induced inflammation for immunology). Use BALB/c or C57BL/6 mice with sample sizes (n ≥ 8) powered to detect ≥30% effect size. Monitor acute toxicity (LD₅₀) and subchronic effects (28-day repeated dosing). Histopathological analysis of liver/kidney tissues is critical. Adhere to ARRIVE guidelines for ethical reporting .

Q. What computational approaches predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) against crystallized targets (e.g., TNF-α, PI3K) identifies binding affinities. MD simulations (GROMACS) assess stability over 100 ns. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can multi-omics integration elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology (Cytoscape) to identify hub targets. Cross-reference with clinical databases (e.g., TCGA) to prioritize oncogenic pathways .

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